8-Bromoinosine 5'-diphosphate sodium salt, 95-98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoinosine 5’-diphosphate sodium salt is a chemical compound with the empirical formula C10H13BrN4O11P2 and a molecular weight of 507.08. It is a derivative of inosine, a nucleoside that is a component of RNA. The compound is characterized by the presence of a bromine atom at the 8th position of the inosine molecule and a diphosphate group attached to the 5’ position. This compound is typically available as a sodium salt and is used in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoinosine 5’-diphosphate sodium salt involves several steps:
Bromination of Inosine: Inosine is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.
Phosphorylation: The brominated inosine is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent in the presence of a base like pyridine.
Formation of Diphosphate: The monophosphate derivative is further reacted with a diphosphorylating agent such as pyrophosphate in the presence of a catalyst to form the diphosphate group.
Conversion to Sodium Salt: The final product is converted to its sodium salt form by neutralizing with sodium hydroxide or another sodium-containing base
Industrial Production Methods
Industrial production of 8-Bromoinosine 5’-diphosphate sodium salt follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization, filtration, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromoinosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups.
Phosphorylation and Dephosphorylation: The diphosphate group can be phosphorylated to form triphosphate derivatives or dephosphorylated to form monophosphate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in solvents like dimethyl sulfoxide (DMSO) or water.
Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of bases such as pyridine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Substitution Products: Various substituted inosine derivatives depending on the nucleophile used.
Phosphorylation Products: Triphosphate or monophosphate derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring
Scientific Research Applications
8-Bromoinosine 5’-diphosphate sodium salt has several scientific research applications:
Biochemistry: Used as a substrate or inhibitor in enzymatic studies, particularly those involving kinases and phosphatases.
Molecular Biology: Employed in studies of RNA synthesis and function, as well as in the development of nucleotide analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of other nucleoside analogs and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromoinosine 5’-diphosphate sodium salt involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes.
Pathways Involved: It can modulate signaling pathways by acting as a substrate or inhibitor, affecting processes such as cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
8-Bromoinosine 5’-diphosphate sodium salt can be compared with other similar compounds:
8-Bromoadenosine 5’-diphosphate: Similar structure but with an adenine base instead of inosine.
8-Bromoguanosine 5’-diphosphate: Contains a guanine base.
8-Bromocytidine 5’-diphosphate: Contains a cytosine base.
Uniqueness
8-Bromoinosine 5’-diphosphate sodium salt is unique due to its inosine base, which provides distinct biochemical properties and applications compared to its adenine, guanine, and cytosine counterparts .
Properties
Molecular Formula |
C10H13BrN4NaO11P2 |
---|---|
Molecular Weight |
530.07 g/mol |
InChI |
InChI=1S/C10H13BrN4O11P2.Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21); |
InChI Key |
BPPGVAQYGIEACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Br.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.